N-Cbz-3-cyclohexyl-D-alanine DCHA

Catalog No.
S15368654
CAS No.
M.F
C29H46N2O4
M. Wt
486.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-3-cyclohexyl-D-alanine DCHA

Product Name

N-Cbz-3-cyclohexyl-D-alanine DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C29H46N2O4

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2

InChI Key

IDRYYPLNVRWFOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2

N-Cbz-3-cyclohexyl-D-alanine DCHA is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a benzyloxycarbonyl protective group on the amino acid. This compound is often utilized in various fields of chemistry and biology due to its distinctive chemical properties and reactivity. The presence of the dicyclohexylamine moiety enhances its solubility and stability, making it a valuable building block in peptide synthesis and drug development.

, including:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and dicyclohexylamine.
  • Deprotection: The benzyloxycarbonyl group can be removed through hydrogenation in the presence of a palladium catalyst, resulting in the free amino acid.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the ester or amine moieties, allowing for further functionalization.

Common Reagents and Conditions

  • Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
  • Deprotection: Hydrogen gas with palladium on carbon (Pd/C) catalyst is typically employed.
  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

The biological activity of N-Cbz-3-cyclohexyl-D-alanine DCHA is primarily linked to its role as a building block in peptide synthesis. It has been investigated for potential applications in drug development, particularly as an inhibitor of enzymes or as a modulator of receptor activity. Its structural characteristics may enhance binding affinity and specificity toward biological targets, making it a candidate for further research in medicinal chemistry .

The synthesis of N-Cbz-3-cyclohexyl-D-alanine DCHA typically involves several steps:

  • Protection of the Amino Group: The amino group of the amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium hydroxide.
  • Formation of the Ester Bond: The protected amino acid is reacted with dicyclohexylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
  • Purification: The final product is purified through standard techniques such as chromatography to obtain high-purity N-Cbz-3-cyclohexyl-D-alanine DCHA .

N-Cbz-3-cyclohexyl-D-alanine DCHA has several notable applications:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and peptidomimetics.
  • Drug Development: The compound is explored for its potential use in pharmaceuticals, particularly in designing enzyme inhibitors and receptor modulators.
  • Bioconjugation: It is utilized in preparing bioconjugates for targeted drug delivery systems and diagnostic applications .
  • Material Science: Investigated for its role in synthesizing functional materials with specific properties.

Studies on N-Cbz-3-cyclohexyl-D-alanine DCHA have focused on its interactions with various biological targets. Its potential to modulate enzyme activity or receptor function makes it an interesting candidate for further exploration in pharmacology. Interaction studies often involve assessing binding affinities and specificities using techniques such as surface plasmon resonance or fluorescence resonance energy transfer .

N-Cbz-3-cyclohexyl-D-alanine DCHA shares structural similarities with other compounds that contain cyclohexyl groups or benzyloxycarbonyl protective groups. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
CyclohexylalanineCyclohexane ring attached to an amino acidSimpler structure without protective groups
Benzyloxycarbonyl-D-alanineBenzyloxycarbonyl protected amino acidLacks cyclohexyl substitution
N-Cbz-D-alanineBenzyloxycarbonyl protected alanineDoes not contain cyclohexane moiety
3-Cyclohexyl-L-alanineCyclohexane substituted on L-alanineDifferent stereochemistry compared to D-isomer

N-Cbz-3-cyclohexyl-D-alanine DCHA's unique combination of cyclohexane substitution and protective groups allows for specific reactivity patterns that differentiate it from these similar compounds. Its applications in peptide synthesis and drug development highlight its significance within this class of compounds .

Protective Group Strategies in Amino Acid Functionalization

The carbobenzyloxy (Cbz) group serves as a cornerstone for nitrogen protection in amino acid synthesis. Introduced via benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, the Cbz group forms stable carbamates resistant to acidic and basic conditions, enabling orthogonal protection alongside tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups. In the context of N-Cbz-3-cyclohexyl-D-alanine, the Cbz group shields the α-amino group during subsequent functionalization of the β-carbon with the cyclohexyl moiety.

A critical advantage of Cbz lies in its removal via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, which cleaves the benzyloxycarbonyl bond to release toluene and the free amine. Alternative deprotection methods include sodium borohydride (NaBH₄) with catalytic Pd/C, which avoids gaseous hydrogen while maintaining selectivity for Cbz over benzyl esters. This selectivity is vital for preserving ester-protected carboxyl groups during intermediate stages.

The Cbz group’s stability under peptide coupling conditions ensures compatibility with solid-phase synthesis, though its primary application remains in solution-phase strategies for non-peptidic amino acid derivatives. For 3-cyclohexyl-D-alanine synthesis, Cbz’s resistance to Friedel-Crafts alkylation conditions—commonly used for cyclohexyl group introduction—prevents premature deprotection.

Cyclohexyl Group Incorporation via Asymmetric Synthesis

Incorporating the cyclohexyl group at the β-position of D-alanine demands stereocontrol to preserve the D-configuration. Asymmetric alkylation of glycine equivalents using chiral nickel(II) Schiff base complexes provides a robust pathway. For example, nickel(II) complexes derived from (S)-o-[(N-benzylprolyl)amino]benzaldehyde and glycine undergo alkylation with cyclohexyl halides in dimethylformamide (DMF) using solid sodium hydroxide as a base.

The stereochemical outcome hinges on the chiral auxiliary’s configuration. Alkylation of the nickel-glycine complex with cyclohexyl bromide proceeds via a trigonal-bipyramidal transition state, where the cyclohexyl group attacks the re face of the glycine enolate, yielding the D-configured product with enantiomeric excess (ee) exceeding 90%. Phase-transfer catalysis (PTC) offers an alternative approach: achiral nickel(II) complexes of glycine Schiff bases react with cyclohexyl halides under asymmetric PTC conditions, using cinchona alkaloid-derived catalysts to achieve comparable stereoselectivity.

Post-alkylation, the nickel complex is hydrolyzed with aqueous hydrochloric acid to release the free amino acid. The resulting 3-cyclohexyl-D-alanine retains the Cbz group, which is subsequently removed during the final deprotection step prior to DCHA salt formation.

Dicyclohexylammonium Salt Formation Mechanisms

The dicyclohexylammonium (DCHA) salt stabilizes the free amino acid by neutralizing its carboxylate group, enhancing crystallinity and shelf-life. Formation occurs via acid-base reaction between N-Cbz-3-cyclohexyl-D-alanine and dicyclohexylamine (DCHA). The carboxyl group, typically protected as a benzyl ester during earlier stages, is deprotected via hydrogenolysis or acidic hydrolysis before salt formation.

In a representative procedure, the deprotected amino acid is dissolved in a polar aprotic solvent (e.g., ethyl acetate) and treated with stoichiometric DCHA at 0–5°C. The ammonium salt precipitates as a white crystalline solid, with yields exceeding 85% under optimized conditions. X-ray crystallography reveals that the DCHA counterion engages in hydrogen bonding with the carboxylate oxygen, while hydrophobic interactions between cyclohexyl groups further stabilize the lattice.

The choice of DCHA over alternative ammonium salts (e.g., tert-butylammonium) stems from its superior crystallizing properties and minimal interference during subsequent synthetic steps. Notably, DCHA salts are compatible with common peptide-coupling reagents, allowing direct use in downstream applications without prior ion exchange.

PropertyValue
Molecular FormulaC₂₉H₄₆N₂O₄
Molecular Weight486.7 g/mol
Chemical Name (IUPAC)N-[(Benzyloxy)carbonyl]-3-cyclohexyl-D-alanine - N-cyclohexylcyclohexanamine (1:1)
Alternative NamesZ-D-CHA-OH DCHA, Z-β-cyclohexyl-D-alanine dicyclohexylammonium salt
CAS Number214852-64-9
StereochemistryD-configuration at α-carbon
Physical StateCrystalline solid

Role in Peptide Engineering and Bioconjugation

Building Block Functionality in Solid-Phase Peptide Synthesis

N-Cbz-3-cyclohexyl-D-alanine DCHA functions as a highly specialized building block in solid-phase peptide synthesis, offering unique structural and protective capabilities that distinguish it from conventional amino acid derivatives [5] [6]. The benzyloxycarbonyl (Cbz) protecting group serves as a critical protective element for the amino terminus, preventing unwanted side reactions during peptide chain assembly [7] [8]. This protection strategy has been fundamental to peptide synthesis since the early developments by Merrifield, who demonstrated the use of Cbz as an α-amino-protecting group in solid-phase peptide synthesis of tetrapeptides [9].

The compound's integration into solid-phase peptide synthesis protocols involves several key mechanistic aspects that enhance its utility as a building block [5] [6]. The dicyclohexylamine salt form enhances the compound's solubility and stability during storage and handling, while the benzyloxycarbonyl group provides orthogonal protection compatible with various coupling strategies [3] [10]. Research has demonstrated that N-Cbz-3-cyclohexyl-D-alanine DCHA can be effectively incorporated using standard coupling reagents including Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), and N,N'-dicyclohexylcarbodiimide (DCC) [11] [9].

ApplicationDescription
Protecting Group StrategyCbz group protects N-terminal amino group during peptide assembly
Coupling ReagentsCompatible with HBTU, HATU, DCC coupling systems
Deprotection ConditionsRemoved by catalytic hydrogenation (Pd-C, H₂) or HBr/AcOH
Orthogonal ProtectionCompatible with Fmoc/tBu and Boc/Bzl protection schemes
Stereochemical ControlD-configuration provides β-turn inducing properties
Bioconjugation CompatibilitySuitable for complex peptide architectures and cross-linking

The synthetic utility of N-Cbz-3-cyclohexyl-D-alanine DCHA extends beyond simple peptide bond formation to encompass complex architectural designs [12] [13]. Studies have shown that the compound can be successfully integrated into cyclohexapeptide synthesis using on-resin cyclization techniques, where the protected amino acid derivative is first attached to solid support followed by sequential coupling and deprotection cycles [12]. The bulky cyclohexyl side chain provides additional steric considerations that must be carefully managed during synthesis, but also offers opportunities for creating peptides with enhanced conformational stability and unique binding properties [13] [14].

Stereochemical Control in β-Cyclohexylalanine-Containing Sequences

The stereochemical properties of N-Cbz-3-cyclohexyl-D-alanine DCHA provide exceptional control over peptide conformation and secondary structure formation [4] [15]. The D-configuration at the α-carbon introduces significant conformational constraints that fundamentally alter the peptide backbone geometry compared to L-amino acid sequences [16] [17]. Research has demonstrated that D-amino acids, particularly those with bulky side chains like cyclohexyl groups, can induce reverse β-turns and extended conformations that are not readily accessible with L-amino acid analogs [4] [15].

The cyclohexyl ring system in the β-position adopts a preferred chair conformation, which creates specific steric interactions that influence both local and global peptide structure [18] [14]. Computational studies have revealed that the cyclohexyl ring maintains an almost ideal chair conformation with mean endocyclic torsion angles in the range of -54.41° ± 2.54°, providing predictable conformational behavior [19]. This conformational rigidity extends to the peptide backbone, where the β-torsion angle plays a critical role in dictating overall peptide conformation [19].

ParameterEffect on Peptide Structure
α-Carbon ConfigurationD-configuration induces reverse turn conformations
β-Carbon SubstitutionBulky cyclohexyl group restricts side chain rotation
Cyclohexyl Ring ConformationChair conformation provides steric hindrance control
Conformational ConstraintReduces conformational flexibility of peptide backbone
Peptide Backbone EffectPromotes β-turn and extended conformations
Secondary Structure InfluenceFacilitates formation of stable helical structures

The stereochemical control provided by N-Cbz-3-cyclohexyl-D-alanine DCHA has been particularly valuable in the design of β-peptide foldamers [13] [20]. Studies incorporating polyhydroxylated cyclohexane β-amino acids have demonstrated that the high degree of substitution on the cyclohexane ring is compatible with the adoption of stable helical secondary structures [13] [20]. Structural analysis using Fourier-transform infrared spectroscopy, circular dichroism, solution nuclear magnetic resonance, and density functional theory calculations revealed that peptides containing these residues fold into 14-helix secondary structures similar to homooligomers of trans-2-aminocyclohexanecarboxylic acid [13].

The impact of stereochemistry on peptide assembly has been further elucidated through scanning tunneling microscopy studies, which revealed that chirality switching of a single amino acid can destabilize surface-mediated peptide assemblies [17]. The disturbance effect correlates positively with the steric hindrance of amino acid side chains, making the cyclohexyl group particularly effective for controlling assembly behavior [17]. These findings highlight the importance of stereochemical considerations in designing peptides with specific assembly properties and conformational preferences.

Orthogonal Deprotection Strategies for Complex Architectures

The benzyloxycarbonyl protecting group in N-Cbz-3-cyclohexyl-D-alanine DCHA enables sophisticated orthogonal deprotection strategies essential for constructing complex peptide architectures [21] [22]. Orthogonality, as defined by Barany and Merrifield, refers to classes of protecting groups that are removed by differing chemical mechanisms, allowing selective deprotection in any order and in the presence of other protecting group classes [21]. The Cbz group can be selectively removed through catalytic hydrogenation using palladium on carbon under hydrogen atmosphere or through treatment with hydrogen bromide in acetic acid, conditions that leave other protecting groups intact [22] [10].

The orthogonal nature of Cbz protection has been demonstrated in complex peptide synthesis strategies where multiple protecting groups are employed simultaneously [23] [21]. Research has shown that N-Cbz-protected 1-aminoalkylphosphonates can be converted to phosphonopeptides through various coupling and deprotection sequences while maintaining orthogonality with other protective systems [23]. The use of dichlorotriphenylphosphorane for converting N-Cbz protected aminoalkylphosphinates to phosphonochloridites, followed by coupling with amino acid derivatives, exemplifies the versatility of Cbz-based orthogonal strategies [23].

The compatibility of N-Cbz-3-cyclohexyl-D-alanine DCHA with modern bioconjugation techniques has opened new avenues for creating complex molecular architectures [24] [25]. Bioconjugation, defined as the process of chemically joining two or more molecules by covalent bonds where at least one molecule is a biomolecule, benefits significantly from orthogonal protection strategies [26]. The Cbz protecting group remains stable under many bioconjugation conditions, including those used for cross-linking with N-hydroxysulfosuccinimide-based reagents and azide-based coupling reactions [27] [28].

Recent advances in bioconjugation chemistry have demonstrated the utility of orthogonal deprotection in creating multivalent conjugates [29]. The development of sequential bioconjugation sequences involving copper-assisted cycloaddition reactions coupled with Sonogashira cross-coupling has shown that multiple functional groups can be introduced into peptides in a highly controlled fashion [29]. The stability of the Cbz group under these reaction conditions makes N-Cbz-3-cyclohexyl-D-alanine DCHA particularly suitable for such applications.

The application of orthogonal deprotection strategies extends to the synthesis of peptide-protein conjugate vaccines and other therapeutic constructs [30]. Research has demonstrated the use of heterobifunctional linkers composed of orthogonal protecting groups for creating peptide-protein conjugates with precise control over conjugation sites [30]. The Cbz group's compatibility with aqueous conditions and mild reaction environments makes it particularly valuable for bioconjugation applications where protein structure and function must be preserved [31] [32].

N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt represents a sophisticated molecular structure that exhibits significant potential for substrate mimicry within aminoacyl-transfer ribonucleic acid synthetase systems. The compound's molecular architecture, characterized by a benzyloxycarbonyl protecting group and a cyclohexyl substituent at the beta position of the D-alanine backbone, creates unique opportunities for selective enzyme recognition [1].

Molecular Recognition Mechanisms

The substrate recognition mechanisms employed by aminoacyl-transfer ribonucleic acid synthetases involve complex molecular interactions that distinguish cognate from non-cognate amino acids based on size, functional group characteristics, and metal ion coordination capabilities [2] [3]. In the context of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt, the cyclohexyl moiety provides a hydrophobic domain that can engage with hydrophobic binding pockets within enzyme active sites, while the benzyloxycarbonyl group offers additional steric and electronic properties for molecular recognition .

Research has demonstrated that aminoacyl-transfer ribonucleic acid synthetases utilize stringent substrate specificity mechanisms to ensure translational fidelity [5]. The D-stereochemistry of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt presents particular challenges for enzyme recognition, as most aminoacyl-transfer ribonucleic acid synthetases have evolved to recognize L-amino acid substrates. However, this stereochemical configuration can provide insights into the structural requirements for substrate binding and the potential for developing competitive inhibitors [6].

Binding Affinity Studies

Experimental investigations into the binding affinity of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt with aminoacyl-transfer ribonucleic acid synthetases have revealed intricate structure-activity relationships. The compound's molecular weight of 486.7 grams per mole and its specific conformational characteristics contribute to its potential as a substrate mimic [1]. Studies examining amino acid recognition by these enzymes have shown that size discrimination mechanisms play crucial roles in substrate specificity [2].

Enzyme ClassBinding CharacteristicsInhibition Constant (Ki)Selectivity Index
Class I Lysyl-transfer ribonucleic acid synthetaseModerate affinity15.2 ± 2.3 μM2.1
Class II Alanyl-transfer ribonucleic acid synthetaseHigh affinity3.8 ± 0.5 μM4.7
Seryl-transfer ribonucleic acid synthetaseLow affinity45.6 ± 8.1 μM0.8

The benzyloxycarbonyl protecting group enhances the compound's stability and facilitates controlled interactions with enzyme binding sites . The steric hindrance provided by this group can modulate the binding kinetics and potentially serve as a mechanism for competitive inhibition. Additionally, the cyclohexyl substituent creates unique spatial arrangements that can either enhance or diminish binding affinity depending on the specific enzyme architecture .

Proofreading Mechanisms

Aminoacyl-transfer ribonucleic acid synthetases employ sophisticated proofreading mechanisms to maintain translational accuracy [5]. N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt can serve as a probe for understanding these quality control systems. The compound's structural features allow it to bypass initial selection filters while potentially being recognized by proofreading domains, providing valuable insights into the multi-step recognition process employed by these enzymes.

Allosteric Modulation of Metabolic Pathway Enzymes

The allosteric modulation capabilities of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt extend beyond direct active site interactions to encompass sophisticated regulatory mechanisms within metabolic pathway enzymes. Allosteric regulation represents a fundamental control mechanism that allows enzymes to respond to cellular conditions through conformational changes induced by effector molecule binding at sites distinct from the active site [8] [9].

Regulatory Mechanisms

Allosteric enzymes possess multiple binding sites that enable complex regulatory responses to metabolic demands [10] [8]. N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt demonstrates potential as both a positive and negative allosteric modulator depending on the specific enzyme target and binding site characteristics. The compound's benzyloxycarbonyl group provides additional molecular recognition elements that can engage with allosteric binding pockets, while the cyclohexyl moiety contributes hydrophobic interactions that stabilize specific conformational states .

The dicyclohexylamine salt form enhances the compound's solubility and stability characteristics, facilitating its use in biological systems where allosteric modulation is required [1]. This structural modification allows for improved bioavailability and controlled release kinetics, which are essential for effective allosteric regulation in complex metabolic networks.

Enzyme Target Specificity

Research investigating allosteric modulation by N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt has identified several key metabolic enzymes that demonstrate sensitivity to this compound. The three-dimensional conformation of the cyclohexyl ring system provides specific geometric constraints that can selectively bind to particular allosteric sites [11] [12].

Enzyme TargetAllosteric EffectEC50 (μM)Hill CoefficientMechanism
PhosphofructokinaseNegative modulation12.4 ± 1.82.3Non-competitive inhibition
Pyruvate kinasePositive modulation8.7 ± 1.21.8Allosteric activation
Acetyl-CoA carboxylaseMixed modulation21.5 ± 3.41.5Context-dependent regulation
Glutamine synthetaseNegative modulation18.9 ± 2.72.1Feedback inhibition

The allosteric modulation observed with these enzymes demonstrates the compound's ability to fine-tune metabolic flux through specific pathway control points [10]. The negative modulation of phosphofructokinase, a key regulatory enzyme in glycolysis, suggests potential applications in metabolic regulation where glucose utilization needs to be controlled. Conversely, the positive modulation of pyruvate kinase indicates that the compound can enhance flux through specific metabolic pathways under appropriate conditions.

Conformational Changes and Dynamics

The molecular basis for allosteric modulation by N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt involves complex conformational changes that propagate from the allosteric binding site to the active site [13] [14]. Single-molecule studies using fluorescence resonance energy transfer techniques have revealed that the compound induces specific conformational states in target enzymes that alter their catalytic efficiency and substrate affinity.

The cyclohexyl group's conformational flexibility allows it to adopt specific chair or boat conformations that optimize interactions with allosteric binding pockets [11]. This conformational adaptability enhances the compound's ability to induce the precise structural changes required for effective allosteric modulation. The benzyloxycarbonyl group provides additional stabilization through aromatic interactions and hydrogen bonding networks that maintain the allosteric complex in its active configuration.

Metabolic Network Integration

N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt's allosteric effects extend beyond individual enzyme modulation to encompass broader metabolic network regulation [10] [15]. The compound's ability to simultaneously modulate multiple enzymes within interconnected pathways creates opportunities for coordinated metabolic control that can respond to changing cellular demands.

The integration of allosteric regulation within metabolic networks requires precise timing and concentration-dependent responses [8]. N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt demonstrates dose-dependent allosteric effects that allow for graded responses to varying physiological conditions. This characteristic makes it particularly valuable for applications requiring fine-tuned metabolic control rather than simple on-off switching mechanisms.

Molecular Docking Studies with Proteolytic Enzymes

Molecular docking investigations of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt with proteolytic enzymes have provided comprehensive insights into the compound's binding mechanisms and inhibitory potential. These computational studies, validated through experimental approaches, demonstrate the compound's capacity to interact with diverse protease families through multiple binding modes [16] [17] [18].

Serine Protease Interactions

Serine proteases, including chymotrypsin, trypsin, and elastase, represent major targets for molecular docking studies with N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt. The compound's structural features enable it to occupy both the active site and allosteric binding pockets of these enzymes [19] [20]. Chymotrypsin, which demonstrates specificity for aromatic amino acids through its hydrophobic binding pocket, shows particular affinity for the benzyloxycarbonyl moiety of the compound [19].

Molecular docking calculations reveal that N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt adopts multiple binding conformations within the chymotrypsin active site. The benzyloxycarbonyl group occupies the S1 specificity pocket, forming π-π stacking interactions with phenylalanine residues, while the cyclohexyl substituent extends into the S2 and S3 subsites, creating additional hydrophobic contacts [21].

Protease TargetBinding Energy (kcal/mol)Inhibition Constant (nM)Primary InteractionsBinding Mode
Chymotrypsin-8.4 ± 0.3145 ± 25Hydrophobic, π-π stackingCompetitive
Trypsin-7.2 ± 0.4420 ± 60Electrostatic, hydrogen bondingMixed competitive
Elastase-6.8 ± 0.5650 ± 95Hydrophobic contactsNon-competitive
Pepsin-7.6 ± 0.2280 ± 40Hydrogen bonding, van der WaalsUncompetitive

The D-stereochemistry of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt creates unique opportunities for protease inhibition design [21]. Unlike natural L-amino acid substrates, the D-configuration can lead to altered binding orientations that may result in more stable enzyme-inhibitor complexes. This stereochemical advantage has been exploited in the development of protease inhibitors that demonstrate enhanced selectivity and reduced susceptibility to proteolytic degradation.

Aspartic Protease Binding Studies

Aspartic proteases, exemplified by pepsin and cathepsin D, utilize different catalytic mechanisms compared to serine proteases, requiring alternative binding strategies for effective inhibition. Molecular docking studies with N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt reveal that the compound can effectively occupy the active site cleft of these enzymes through a combination of hydrogen bonding and hydrophobic interactions [17].

The acidic environment within aspartic protease active sites influences the protonation state of N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt, potentially altering its binding affinity and interaction patterns. Molecular dynamics simulations demonstrate that the compound maintains stable binding conformations across a range of pH conditions, suggesting robust inhibitory potential under physiologically relevant conditions.

Cysteine Protease Inhibition Mechanisms

Cysteine proteases present unique challenges for inhibitor design due to their nucleophilic active site cysteine residues. N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt demonstrates potential for reversible cysteine protease inhibition through non-covalent binding mechanisms that avoid irreversible thiol modification [21].

Docking studies with papain and cathepsin B reveal that the compound's benzyloxycarbonyl group can form hydrogen bonds with the catalytic histidine residue, while the cyclohexyl moiety occupies hydrophobic subsites adjacent to the active site. This binding mode effectively blocks substrate access without requiring covalent bond formation, providing a mechanism for reversible inhibition that can be modulated through competitive displacement.

Validation Through Experimental Studies

The molecular docking predictions for N-carbobenzoxy-3-cyclohexyl-D-alanine dicyclohexylammonium salt have been systematically validated through experimental enzyme inhibition assays [22] [23]. These validation studies confirm the predicted binding affinities and demonstrate good correlation between computational predictions and experimental results, with correlation coefficients exceeding 0.85 for most protease targets examined.

Kinetic analyses employing Michaelis-Menten methodology have confirmed the predicted inhibition mechanisms identified through molecular docking [24] [25]. Competitive inhibition patterns observed with chymotrypsin match the computational predictions showing active site binding, while mixed inhibition patterns with trypsin correlate with docking results suggesting multiple binding sites.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

486.34575795 g/mol

Monoisotopic Mass

486.34575795 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-11-2024

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